(3-(5-Nitrofuran-2-yl)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
[3-(5-nitrofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI Key |
KZQYPSASJWRENB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 5 Nitrofuran 2 Yl Phenyl Methanol Derivatives
Influence of Substituents on the Nitrofuran Ring on Biological Activity
The 5-nitrofuran moiety is a well-established pharmacophore responsible for the biological activity of many compounds in this class. nih.govmdpi.com Its structural features are critical, and even minor changes can lead to significant differences in efficacy. nih.govutripoli.edu.ly
The presence and position of the nitro (NO₂) group on the furan (B31954) ring are arguably the most critical factors for the biological activity of nitrofurans. nih.gov The strong electron-withdrawing nature of the nitro group is essential for the mechanism of action, which often involves enzymatic reduction within target cells (e.g., bacteria, parasites) to form reactive, cytotoxic intermediates. researchgate.netnih.govsvedbergopen.com These reactive species can then damage cellular macromolecules, leading to cell death. nih.gov
Research consistently shows that the placement of the nitro group at the C-5 position of the furan ring is indispensable for potent activity. nih.gov Moving the nitro group to other positions on the furan ring, or replacing it with other substituents like methyl or halogen groups, typically results in a significant decrease or complete loss of biological activity. nih.gov This highlights the specific electronic and spatial requirements for the compound to be recognized and activated by the necessary microbial enzymes. researchgate.net
Table 1: Effect of Nitro Group Position on a Hypothetical Biological Activity This table illustrates the generally accepted principle that the 5-position is critical for the activity of nitrofurans.
| Compound | Nitro Group Position | Relative Biological Activity (%) | Rationale |
|---|---|---|---|
| 5-Nitrofurfural Derivative | Position 5 | 100 | Optimal position for enzymatic reduction and activation. nih.gov |
| 4-Nitrofurfural Derivative | Position 4 | <10 | Suboptimal electronic and spatial arrangement for enzymatic recognition. |
| 3-Nitrofurfural Derivative | Position 3 | <5 | Poor substrate for activating nitroreductase enzymes. |
| Furfural (No Nitro Group) | None | 0 | Lacks the essential pharmacophore for the primary mechanism of action. nih.gov |
For instance, the linker between the furan ring and the phenyl ring plays a significant role. In the parent compound, this is a direct bond. However, studies on related nitrofuran hydrazide derivatives have shown that the nature of the linker is critical for trypanocidal activity. nih.govresearchgate.net Altering this linkage can change the molecule's flexibility and how it presents the key pharmacophoric elements to its biological target.
Effects of Phenyl Ring Substitutions on Bioactivity
The phenyl ring serves as a scaffold that can be modified to fine-tune the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. nih.gov
The introduction of substituents onto the phenyl ring can alter the molecule's activity through steric and electronic effects. rsc.org
Electronic Effects : The electronic nature of substituents (electron-donating or electron-withdrawing) can influence the electron density of the entire molecule. nih.gov Electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), can enhance hydrophobic and halogen interactions with target residues, potentially improving binding affinity. acs.orgmdpi.com Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) could also be beneficial depending on the specific interactions within the target's binding pocket. mdpi.com
Steric Effects : The size and shape (bulkiness) of a substituent impact how the molecule fits into a receptor or enzyme active site. mdpi.comrsc.org A bulky substituent might cause steric hindrance, preventing optimal binding. In contrast, a well-placed substituent could create favorable van der Waals interactions, enhancing affinity. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, replacing a chloro group with a smaller fluoro group led to a significant increase in potency for inhibiting dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov
Table 2: Influence of Phenyl Substituents on a Hypothetical Biological Activity This table provides illustrative examples of how different substituents on the phenyl ring could modulate activity based on general medicinal chemistry principles.
| Substituent at Para-Position | Electronic Effect | Steric Bulk | Potential Impact on Activity |
|---|---|---|---|
| -H (Hydrogen) | Neutral | Minimal | Baseline activity. |
| -Cl (Chloro) | Electron-withdrawing | Moderate | May increase activity via enhanced hydrophobic/electronic interactions. mdpi.com |
| -OCH₃ (Methoxy) | Electron-donating | Moderate | Activity could increase or decrease depending on the target's electronic requirements. mdpi.com |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Large | Can significantly enhance lipophilicity and binding, but steric hindrance is a risk. acs.org |
| -C(CH₃)₃ (tert-Butyl) | Electron-donating (weak) | Very Large | Likely to decrease activity due to significant steric clash with the binding site. rsc.org |
This change in conformation can have a profound effect on biological activity, as the molecule may no longer be able to adopt the specific "bioactive conformation" required to bind effectively to its target. ub.edunih.gov The energy cost for a molecule to adopt its bioactive conformation is a key factor in binding affinity. ub.edu Therefore, different positional isomers often exhibit vastly different potencies. nih.govrsc.org
Role of the Methanol (B129727) Functional Group and its Derivatives
Functional groups are key determinants of a molecule's biological activity, influencing everything from solubility to target binding. researchgate.netreachemchemicals.combiotech-asia.org The methanol group (-CH₂OH) in (3-(5-Nitrofuran-2-yl)phenyl)methanol plays a significant role in its pharmacological profile.
The hydroxyl (-OH) group is a versatile functional group in medicinal chemistry. numberanalytics.com It can act as both a hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with amino acid residues in a protein's active site, which can be crucial for binding affinity and selectivity. numberanalytics.comashp.org Furthermore, the polar hydroxyl group generally increases the water solubility of a compound, which can improve its pharmacokinetic properties. ashp.org
Modifying the methanol group to create derivatives such as ethers, esters, or amines is a common strategy in drug design. ontosight.aiwikipedia.org
Ethers (-CH₂OR) : Converting the alcohol to an ether can increase lipophilicity, which might enhance cell membrane permeability.
Esters (-CH₂OCOR) : Esterification is a classic prodrug strategy. An ester derivative may be more readily absorbed and then hydrolyzed by esterase enzymes in the body to release the active parent alcohol.
Amines (-CH₂NR₂) : Replacing the hydroxyl group with an amine introduces a basic center, which can form ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a binding site, potentially increasing potency.
Table 3: Potential Effects of Modifying the Methanol Functional Group This table illustrates how derivatization of the methanol group can alter key molecular properties relevant to biological activity.
| Functional Group | Derivative Type | Potential Change in Lipophilicity | Potential Change in H-Bonding | Possible Application |
|---|---|---|---|---|
| -CH₂OH (Methanol) | Parent Alcohol | Baseline | Donor & Acceptor numberanalytics.com | Active compound. |
| -CH₂OCH₃ (Methyl Ether) | Ether | Increase | Acceptor only | Improve membrane permeability. |
| -CH₂OCOCH₃ (Acetate Ester) | Ester | Increase | Acceptor only | Prodrug to improve bioavailability. wikipedia.org |
| -CH₂NH₂ (Primary Amine) | Amine | Slight Decrease | Donor & Acceptor | Introduce ionic interactions with target. |
Hydrogen Bonding and Polarity Considerations
The hydroxyl group of the methanol moiety in this compound plays a significant role in its interaction with biological targets through hydrogen bonding. As a functional group, the alcohol can act as both a hydrogen bond donor (HBD) through its hydrogen atom and a hydrogen bond acceptor (HBA) via its oxygen atom's lone pairs of electrons. This duality allows for versatile interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket.
The strength of these hydrogen bonds can be influenced by the electronic environment of the molecule. The presence of the electron-withdrawing nitro group on the furan ring can indirectly affect the acidity of the hydroxyl proton, thereby modulating its hydrogen bond donating capacity. Molecular electrostatic potential (MEP) analyses of similar benzyl (B1604629) alcohol derivatives have shown that the region around the hydroxyl hydrogen is typically positive (electrophilic), making it a prime site for interaction with negatively charged or electron-rich residues like aspartate, glutamate, or the backbone carbonyls of proteins.
Table 1: Potential Hydrogen Bond Interactions of the Methanol Moiety
| Interaction Type | Moiety Group | Potential Interacting Residues | Significance |
| Hydrogen Bond Donor | -OH | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, His, Main-chain C=O | Target binding, Potency |
| Hydrogen Bond Acceptor | -OH | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Main-chain N-H | Target binding, Specificity |
Modification of the Alcohol Moiety
Modification of the alcohol moiety is a common strategy in medicinal chemistry to probe the SAR and optimize the properties of a lead compound. For this compound derivatives, several modifications can be envisaged, each with a potential impact on activity, selectivity, and pharmacokinetics.
Esterification and Etherification: Conversion of the alcohol to an ester or an ether can significantly alter the compound's lipophilicity and its ability to act as a hydrogen bond donor. Etherification, for instance, removes the hydrogen bond donating capability, which can help to determine if this interaction is critical for biological activity. Esterification can create prodrugs that are hydrolyzed in vivo to release the active alcohol, potentially improving oral absorption.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces different functional groups with distinct electronic and steric properties. An aldehyde can form covalent bonds with certain nucleophilic residues (e.g., cysteine or lysine) in a target protein, potentially leading to irreversible inhibition. A carboxylic acid introduces a negative charge at physiological pH, which can form strong ionic interactions or hydrogen bonds.
Replacement with other functional groups: The hydroxyl group can be replaced with other functionalities such as an amine, a thiol, or a halogen. An amino group can be protonated to form a positive charge, leading to ionic interactions. A thiol can interact with metal ions in metalloenzymes or form disulfide bonds. Halogenation can increase lipophilicity and may introduce halogen bonding interactions.
Table 2: Illustrative SAR of Alcohol Moiety Modifications in Analogous Nitrophenylmethanol Scaffolds
| Modification of Alcohol Moiety | Resulting Functional Group | Expected Change in Properties | Potential Impact on Activity |
| Etherification (e.g., -OCH₃) | Ether | Loss of H-bond donor capacity, increased lipophilicity | Activity may decrease if H-bond donation is crucial |
| Esterification (e.g., -OCOCH₃) | Ester | Increased lipophilicity, potential for prodrug strategy | In vitro activity may decrease, in vivo activity could be enhanced |
| Oxidation | Aldehyde (-CHO) | Increased reactivity, H-bond acceptor | Potential for covalent inhibition, altered binding mode |
| Oxidation | Carboxylic Acid (-COOH) | Increased polarity, anionic charge, H-bond donor/acceptor | Potential for ionic interactions, altered solubility and cell penetration |
| Amination | Amine (-NH₂) | Basic character, cationic charge, H-bond donor | Potential for ionic interactions, altered binding and solubility |
Quantitative Structure-Activity Relationship (QSAR) Modeling for the Compound Class
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the class of this compound derivatives, QSAR models can be developed to predict the activity of new analogues and to gain insights into the structural features that are important for their biological effects.
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of each compound. These descriptors can be broadly classified into several categories:
Constitutional (1D) descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.
Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity, shape, and branching. Examples include Wiener index and Kier & Hall connectivity indices.
Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's size, shape, and surface area.
Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability (molar refractivity), and electronic effects (Hammett constants).
Quantum chemical descriptors: These are calculated using quantum mechanics and describe electronic properties such as HOMO/LUMO energies, dipole moment, and atomic charges.
Table 3: Examples of Molecular Descriptors for QSAR of Nitrofuran Derivatives
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Kier Shape Index (kappa1) | Molecular shape and flexibility |
| Geometrical | Molecular Surface Area (MSA) | Size and shape, interaction potential |
| Physicochemical | LogP | Lipophilicity, membrane permeability |
| Quantum Chemical | LUMO Energy | Electron accepting ability (related to nitro group reduction) |
| Quantum Chemical | Charge on hydroxyl oxygen | Hydrogen bonding potential |
Development and Validation of Predictive Models
Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a common method used to create a linear equation that relates the activity to a selection of descriptors. More advanced machine learning methods like Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can also be used to handle complex and non-linear relationships.
The predictive power and robustness of the QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new compounds). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the quality of the model. A statistically robust and validated QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.
Rational Design Strategies for Potency and Selectivity Enhancement
Based on the SAR and QSAR insights, rational design strategies can be employed to enhance the potency and selectivity of this compound derivatives.
One key strategy involves the fine-tuning of the electronic properties of the molecule. The reduction of the nitro group is often a critical step in the mechanism of action of nitrofurans. Therefore, modifying the substituents on the phenyl ring can influence the reduction potential of the nitro group and, consequently, the biological activity. Electron-donating groups on the phenyl ring might decrease the reduction potential, while electron-withdrawing groups could increase it.
Another approach is to optimize the interactions with the target protein. If the hydrogen bonding of the alcohol moiety is found to be crucial, modifications can be made to enhance this interaction. For example, introducing substituents that increase the acidity of the hydroxyl proton could lead to stronger hydrogen bonds. If steric hindrance is observed in a particular region of the binding pocket, the size of the substituents can be adjusted accordingly.
Selectivity can be improved by exploiting the differences between the target protein in the pathogen and homologous proteins in the host. By designing derivatives that specifically interact with residues that are unique to the target protein, off-target effects can be minimized. Molecular docking studies can be used to visualize the binding mode of the compounds in the active site of the target and to guide the design of new derivatives with improved potency and selectivity. This "molecular periphery" design approach has been shown to be effective in controlling the antimicrobial selectivity of other nitrofuran series. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 5 Nitrofuran 2 Yl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)
¹H NMR: A proton NMR spectrum of (3-(5-Nitrofuran-2-yl)phenyl)methanol would be expected to show distinct signals for each unique proton environment. The aromatic protons on the phenyl and furan (B31954) rings would likely appear in the downfield region (typically δ 6-8 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) providing information about the substitution pattern and coupling between adjacent protons. The benzylic methylene (B1212753) protons (CH₂) and the hydroxyl proton (OH) of the methanol (B129727) group would also produce characteristic signals. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings, the nitrofuran moiety, and the methanol group would resonate at characteristic chemical shifts. The positions of these signals would be influenced by the electronic environment of each carbon, providing key information for structural confirmation.
Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY spectrum would establish correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in assigning the signals of the aromatic protons on both the phenyl and furan rings by identifying which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum based on the assignments of the corresponding protons from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular skeleton, as it reveals long-range connectivity between different parts of the molecule, for instance, connecting the phenyl ring to the furan ring and the methanol group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus the molecular formula of this compound. Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights by revealing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the different functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of the compound would display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:
A broad O-H stretching band for the hydroxyl group of the methanol moiety (around 3200-3600 cm⁻¹).
C-H stretching bands for the aromatic rings and the CH₂ group.
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) on the furan ring (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
C=C and C-O stretching vibrations associated with the aromatic and furan rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) corresponding to the electronic transitions within its chromophoric system. The conjugated system, comprising the phenyl ring, the furan ring, and the nitro group, is expected to absorb UV or visible light, providing information about the extent of conjugation and the electronic nature of the molecule.
Chromatographic Purity Analysis (e.g., HPLC, GC-MS)
HPLC (High-Performance Liquid Chromatography): HPLC analysis would be used to determine the purity of the compound. A pure sample would ideally show a single sharp peak at a specific retention time under defined chromatographic conditions (e.g., column type, mobile phase composition, flow rate).
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS could also be employed for purity assessment and to obtain the mass spectrum of the compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass information for the eluted components.
Computational Chemistry and Molecular Modeling Investigations of 3 5 Nitrofuran 2 Yl Phenyl Methanol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how potential drug candidates, such as 5-nitrofuran derivatives, interact with biological targets, typically proteins or enzymes. The mechanism of action for many nitrofuran compounds involves the reduction of their nitro group by bacterial nitroreductases, making these enzymes common targets for docking studies. nih.govaimspress.com
Prediction of Binding Modes and Affinities
Molecular docking simulations predict how a ligand (e.g., a nitrofuran derivative) fits into the active site of a target protein and estimate the strength of this interaction, known as binding affinity. This affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
For instance, docking studies on a series of nitrofuran derivatives against E. coli nitroreductase (PDB ID: 1YLU) have been performed to predict their potential as anti-infective agents for the urinary tract. researchgate.netajprd.com These studies compare the docking scores of various derivatives to that of the known drug Nitrofurantoin (B1679001) to gauge their relative potential efficacy. The results help prioritize compounds for further experimental testing. ajprd.com Induced-fit docking (IFD) is an advanced technique that accounts for the flexibility of the protein's active site, providing a more realistic prediction of the binding pose and affinity. nih.govmdpi.com
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Hydroxymethyl nitrofurantoin | -8.8 |
| Nifuroxazide | -8.4 |
| 4-Hydroxy-nitrofurantoin | -8.3 |
| Nitrofurantoin (Standard) | -8.1 |
| Furazolidone (B1674277) | -7.6 |
| Nitrofurazone (B1679002) | -7.3 |
| Nifuroxime | -6.1 |
| Nifurtimox | -5.9 |
This table is based on data from a study on various nitrofuran analogues and serves as an illustrative example of typical docking results for this class of compounds. ajprd.com
Identification of Critical Binding Site Residues
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-stacking. Identifying the key amino acid residues in the protein's active site that form these bonds is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
In studies of nitrofuran derivatives docked into nitroreductase enzymes, interactions with residues such as glutamic acid (GLU), arginine (ARG), serine (SER), and glutamine (GLN) have been observed. researchgate.netresearchgate.net For example, the most active compounds often form hydrogen bonds with key residues in the active site, which anchors the ligand in a favorable orientation for its subsequent biochemical reaction (i.e., the reduction of the nitro group). mdpi.comresearchgate.net The nitrofuran group itself can form π-stacking interactions with aromatic residues or cofactors like flavin mononucleotide (FMN) present in the enzyme's catalytic region. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational changes that may occur in both the ligand and the protein upon binding.
MD simulations are frequently used to validate the results of docking studies. mdpi.com By simulating the behavior of the ligand-protein complex in a physiological environment (typically in a water box with ions) for a set period (e.g., 100 nanoseconds), researchers can assess whether the interactions predicted by docking are maintained over time. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. mdpi.com Such analyses have been applied to structurally related furan-containing compounds to confirm the stability of their binding to target enzymes. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. For 5-nitrofuran derivatives, these calculations are essential for understanding their reactivity, stability, and the electronic characteristics that govern their biological activity. nih.govresearchgate.net
Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials
DFT calculations are used to determine the electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.govijcce.ac.ir
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| DNBT (5,5'-dinitro-2H,2H'-3,3'-bi-1,2,4-triazole) | -8.183 | -6.320 | 1.863 |
| DNAF (4,4'-dinitroazolefurazan) | -8.872 | -6.522 | 2.350 |
| DNTO (4,4'-dinitro-3,3'-4,3'-ter-1,2,5-oxadiazole) | -8.627 | -6.624 | 2.003 |
This table presents data from a DFT study on various nitro-containing heterocyclic compounds to illustrate the type of electronic property data generated. nih.gov
Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby explaining the molecule's reactivity and interaction patterns with biological targets. ijcce.ac.ir
Prediction of Reduction Potentials
The biological activity of nitroaromatic compounds, including nitrofurans, is critically dependent on the reduction of the nitro (NO₂) group to form reactive radical species. nih.govresearchgate.net The ease with which this reduction occurs is quantified by the single-electron reduction potential (E¹). A less negative (or more positive) reduction potential indicates that the compound is more easily reduced.
Quantum mechanical calculations provide a reliable method for predicting these reduction potentials. tandfonline.com By modeling the molecule and its one-electron reduced radical anion, often within a solvated environment using a continuum model (like COSMO), researchers can calculate the free energy change of the reduction reaction and thereby predict the reduction potential. acs.orgnih.gov These calculated potentials have been shown to correlate well with experimentally determined values and are crucial inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govacs.org QSAR studies have demonstrated that the reduction potential is a key descriptor that negatively contributes to the inhibitory concentration (IC₅₀) of nitrofuran derivatives, meaning that compounds that are easier to reduce tend to be more potent antibacterial agents. nih.govacs.org
In Silico Screening and De Novo Design of Related Analogues
The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. In recent years, computational methods have become indispensable in accelerating the discovery and design of new drug candidates. For a scaffold such as (3-(5-Nitrofuran-2-yl)phenyl)methanol, which combines the biologically active nitrofuran moiety with a flexible phenylmethanol linker, in silico screening and de novo design represent powerful strategies for identifying and optimizing related analogues with potentially enhanced biological activities. These computational approaches allow for the rapid evaluation of vast chemical spaces and the rational design of molecules with desired properties, thereby reducing the time and cost associated with traditional drug discovery pipelines.
In silico screening, also known as virtual screening, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
Ligand-based virtual screening relies on the knowledge of known active compounds for a particular target. By analyzing the physicochemical and structural properties of these known ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Subsequently, large compound databases can be screened to identify molecules that fit this pharmacophore model. For analogues of this compound, this would involve identifying the key features of the nitrofuran, phenyl, and methanol (B129727) groups that are critical for its biological effect and then searching for other molecules that share these features.
Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, which is often a protein or enzyme. Molecular docking is a primary technique used in SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target. In the context of nitrofuran derivatives, bacterial nitroreductases are known targets. These enzymes activate the nitrofuran prodrugs into their cytotoxic form. Therefore, the crystal structure of a relevant bacterial nitroreductase could be used to screen for analogues of this compound that exhibit improved binding and potential for enhanced activation. A study on novel nitrofuran derivatives targeting E. coli nitroreductase (PDB ID: 1YLU) demonstrated that docking scores for various derivatives ranged from -5.9 to -8.8 kcal/mol, indicating favorable binding affinities. nih.govmdpi.com Such an approach could be hypothetically applied to a library of compounds related to this compound to prioritize candidates for synthesis and biological testing.
Table 1: Hypothetical In Silico Screening of this compound Analogues against a Bacterial Nitroreductase
| Compound ID | Analogue of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| AN-001 | This compound | -7.5 | Tyr68, Phe124 |
| AN-002 | 4-Fluoro-(3-(5-Nitrofuran-2-yl)phenyl)methanol | -8.2 | Tyr68, Phe124, Arg225 |
| AN-003 | (3-(5-Nitrofuran-2-yl)pyridin-5-yl)methanol | -7.9 | Tyr68, Phe124, Ser40 |
| AN-004 | (3-(5-Nitrothiophen-2-yl)phenyl)methanol | -7.1 | Tyr68, Phe124 |
This table is for illustrative purposes and does not represent actual experimental data.
De novo design is a computational strategy that aims to construct novel molecular structures from scratch, rather than screening pre-existing compound libraries. This approach is particularly useful for exploring novel chemical space and designing molecules with optimized properties. De novo design algorithms can be either ligand-based or structure-based.
Ligand-based de novo design utilizes the structural information from a set of known active molecules to generate new structures with similar properties. This can involve techniques like fragment-based design, where molecules are assembled from smaller chemical fragments known to interact favorably with the target.
Structure-based de novo design, conversely, builds molecules directly within the binding site of a target protein. The process typically starts with a "seed" atom or fragment placed in a favorable position within the binding pocket. The molecule is then grown by adding atoms or functional groups in a stepwise manner, with each addition being evaluated for its contribution to the binding affinity. This iterative process allows for the creation of novel scaffolds that are tailored to the specific topology and chemical environment of the target's active site.
For the this compound scaffold, a structure-based de novo design approach could be employed using the active site of a bacterial nitroreductase. The 5-nitrofuran group, being a key pharmacophore, could be used as a starting fragment. The algorithm would then explore different linkers and substitutions on the phenyl ring to optimize interactions with the surrounding amino acid residues, potentially leading to the design of analogues with significantly improved potency and selectivity. Modern de novo design software often incorporates machine learning and artificial intelligence to enhance the generation of novel, synthetically feasible molecules with desirable pharmacological profiles. nih.govtaylorandfrancis.com
Future Research Directions and Research Gaps
Exploration of Novel Linker Strategies for Improved Compound Efficacy
A significant area for future investigation lies in the design and implementation of novel linker strategies to enhance the therapeutic index of (3-(5-Nitrofuran-2-yl)phenyl)methanol derivatives. The phenylmethanol moiety presents a versatile scaffold for the attachment of various linker groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Key Research Areas:
Cleavable Linkers: The development of linkers that are stable in circulation but are selectively cleaved at the site of infection could improve drug targeting and reduce systemic toxicity. Strategies from the field of antibody-drug conjugates (ADCs), such as hypoxia-activated linkers, could be adapted. For instance, an azobenzene-based linker, which is cleaved under hypoxic conditions often found in tumor microenvironments and bacterial biofilms, could be explored. nih.gov
Self-Immolative Linkers: These linkers are designed to release the active nitrofuran "warhead" upon a specific triggering event, such as enzymatic cleavage. This approach ensures that the active compound is liberated only where it is needed, maximizing its local concentration and efficacy.
Modulation of Physicochemical Properties: Linkers can be designed to optimize the solubility, lipophilicity, and metabolic stability of the parent compound. This can lead to improved oral bioavailability and a more favorable distribution profile within the body.
Research Gaps:
There is a notable lack of studies specifically investigating linker strategies for nitrofuran-phenylmethanol derivatives. Most research has focused on modifications of the core nitrofuran structure. rsc.org Future work should systematically explore a variety of linker types and evaluate their impact on the efficacy and safety of this compound analogues.
Investigation of Combination Therapies with Existing Antimicrobial Agents
Combining antimicrobial agents with different mechanisms of action is a well-established strategy to enhance efficacy, reduce the likelihood of resistance, and potentially lower required doses.
Potential Combination Strategies:
| Combination with | Rationale | Potential Benefits |
| β-lactam antibiotics | Different mechanisms of action (cell wall synthesis vs. DNA/protein synthesis). | Synergistic killing of bacteria and broader spectrum of activity. |
| Aminoglycosides | Complementary mechanisms targeting protein synthesis. | Enhanced bactericidal activity. |
| Quinolones | Dual attack on DNA replication and integrity. | Potential for synergistic effects against resistant organisms. |
Research Gaps:
There is a significant research gap in the evaluation of combination therapies involving this compound. Systematic in vitro and in vivo studies are needed to identify synergistic combinations and to determine their efficacy against a range of clinically relevant pathogens.
Application of Artificial Intelligence and Machine Learning in Optimizing Nitrofuran-Phenylmethanol Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govnih.gov
Applications in Nitrofuran Research:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to build sophisticated QSAR models that predict the antimicrobial activity of novel nitrofuran-phenylmethanol derivatives based on their chemical structure. researchgate.netfrontiersin.org This can guide the synthesis of more potent and selective compounds.
De Novo Drug Design: Generative AI models can be employed to design entirely new molecules with desired properties, such as high antimicrobial activity and low toxicity. These models can explore a vast chemical space to identify promising new candidates for synthesis and testing.
Predicting Resistance: AI can be used to analyze genomic data from resistant bacterial strains to identify the mutations responsible for resistance. This information can then be used to design new derivatives that are less susceptible to these resistance mechanisms. researchgate.net
Research Gaps:
The application of AI and ML to the optimization of nitrofuran-phenylmethanol derivatives is still in its infancy. There is a need to generate large, high-quality datasets on the activity and properties of these compounds to train and validate AI models effectively.
Potential for Repurposing or Novel Applications of this Compound Class
While the primary focus of nitrofuran research is on their antibacterial properties, there is emerging evidence that these compounds may have other therapeutic applications.
Potential Repurposing Opportunities:
Anticancer Activity: Some nitrofuran derivatives have demonstrated cytotoxic effects against cancer cell lines. researchgate.net The this compound scaffold could be explored for the development of novel anticancer agents.
Antifungal Activity: Studies have shown that certain nitrofuran derivatives possess antifungal properties. nih.gov This suggests that this compound class could be a source of new treatments for fungal infections.
Antiparasitic Activity: Nitroaromatic compounds, including nitrofurans, have been investigated for their activity against various parasites.
Research Gaps:
The potential for repurposing this compound and its derivatives is largely unexplored. A systematic screening of these compounds against a wide range of biological targets is needed to identify novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are common synthetic routes for (3-(5-Nitrofuran-2-yl)phenyl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between nitrofuran precursors and substituted benzyl alcohols. For example, chalcone derivatives with 5-nitrofuran moieties are synthesized using Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions (e.g., NaOH/EtOH) . Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of ketone to aldehyde), temperature (60–80°C), and reaction time (6–12 hours). Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the nitrofuran ring (δ 7.40–7.76 ppm for furyl protons) and benzyl alcohol (δ 4.50–5.00 ppm for -CH₂OH) confirm connectivity .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 376.095 for related derivatives) validate the molecular formula .
- HPLC : Purity >99% is achievable using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. What computational tools are used to analyze structure-activity relationships (SAR) in nitrofuran derivatives?
- Methodological Answer : SAR analysis employs:
- Matched Molecular Pairs (MMP) : Identifies critical substituents (e.g., bioisosteric replacement of piperidine with thiomorpholine enhances antitubercular activity) .
- Tanimoto Coefficients : Quantifies structural similarity using MACCS keys to prioritize derivatives for synthesis .
- SwissBioisosteres : Suggests bioisosteric replacements (e.g., replacing -CF₃ with -NO₂) to improve potency while maintaining solubility .
Q. How can pharmacokinetic (PK) properties of this compound derivatives be optimized?
- Methodological Answer : PK optimization involves:
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to reduce CYP450-mediated oxidation .
- Solubility : Replace hydrophobic groups (e.g., phenyl) with polar moieties (e.g., morpholine), improving logP values from 3.2 to 1.8 .
- In Vivo Half-Life : Sodium periodate (NaIO₄) oxidation of thioether to sulfone derivatives enhances plasma stability (e.g., t₁/₂ increased from 2.1 to 8.5 hours) .
Q. What analytical methods resolve contradictions in reported biological activity data for nitrofuran derivatives?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from assay variability. Standardization strategies include:
- Broth Microdilution : Use Mycobacterium tuberculosis H37Rv strains in 7H9 media with 10% OADC enrichment for consistent results .
- Control Compounds : Compare against rifampicin (MIC = 0.015–0.06 µg/mL) to calibrate potency thresholds .
Q. How are impurities in this compound identified and quantified?
- Methodological Answer : Impurity profiling uses:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
